molecular formula C12H9F2N3O3S B1327070 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-71-8

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1327070
CAS No.: 1142202-71-8
M. Wt: 313.28 g/mol
InChI Key: WBIYOXJYXWIBMP-UHFFFAOYSA-N
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Description

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C12H9F2N3O3S and its molecular weight is 313.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds

    Research has shown the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, demonstrating the chemical versatility of thiadiazole compounds (Petkevich et al., 2021).

  • Synthesis of Antimicrobial Compounds

    Another study focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid to evaluate their antimicrobial activity. This research is significant in exploring the potential of thiadiazole derivatives in antimicrobial applications (Pund et al., 2020).

  • Prospective Pharmacological Applications

    A study dedicated to the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, discusses these compounds as prospective anticonvulsants and antiproliferative agents, showing their potential in pharmacological contexts (Sych, Perekhoda, & Tsapko, 2016).

Biological and Pharmacological Applications

  • Carbonic Anhydrase Inhibitors

    Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their relevance in medicinal chemistry (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

  • Antimicrobial Agents

    The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential use of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).

  • Antiviral Activity

    A study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their antiviral activity against tobacco mosaic virus highlights the potential use of these compounds in virology and antiviral treatments (Chen et al., 2010).

  • Antihypertensive Agents

    Research into the synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents underscores the significance of these compounds in cardiovascular medicine (Samel & Pai, 2010).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given its use in proteomics research , it could be explored for various biological applications.

Properties

IUPAC Name

3-[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c13-6-1-2-8(7(14)5-6)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIYOXJYXWIBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 3
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3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
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Reactant of Route 4
3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 5
3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

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